molecular formula C22H26N2O2 B220337 1,4-Bis[(2-methylphenyl)acetyl]piperazine

1,4-Bis[(2-methylphenyl)acetyl]piperazine

Cat. No. B220337
M. Wt: 350.5 g/mol
InChI Key: CZLXOVHCLPFVOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,4-Bis[(2-methylphenyl)acetyl]piperazine, also known as BAMPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BAMPP is a piperazine derivative that has been synthesized using different methods.

Mechanism of Action

The mechanism of action of 1,4-Bis[(2-methylphenyl)acetyl]piperazine is not fully understood, but it is believed to act as a dopamine receptor agonist. This compound has been shown to increase dopamine levels in the brain, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In animal studies, this compound has been shown to increase locomotor activity, induce hyperthermia, and increase heart rate and blood pressure. This compound has also been shown to have anxiolytic and antidepressant effects.

Advantages and Limitations for Lab Experiments

1,4-Bis[(2-methylphenyl)acetyl]piperazine has several advantages for lab experiments, including its high stability and solubility in organic solvents. However, this compound also has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for the study of 1,4-Bis[(2-methylphenyl)acetyl]piperazine. These include further studies to understand its mechanism of action, its potential applications in medicinal chemistry, and its use as a chiral auxiliary in asymmetric synthesis. Additionally, the development of this compound-based MOFs and its potential use in analytical chemistry are also areas of interest.
Conclusion:
In conclusion, this compound is a promising compound that has potential applications in various fields. Its synthesis methods have been optimized to produce high yields, and its scientific research applications have been studied extensively. Further studies are needed to fully understand its mechanism of action, potential therapeutic effects, and limitations for lab experiments. The future directions for the study of this compound are promising, and its potential applications in medicinal chemistry, material science, and analytical chemistry make it an exciting area of research.

Synthesis Methods

1,4-Bis[(2-methylphenyl)acetyl]piperazine can be synthesized using different methods, including the reaction of piperazine with 2-methylbenzoyl chloride and acetic anhydride. Another method involves the reaction of piperazine with 2-methylbenzoyl chloride followed by the reaction with acetic anhydride. These methods have been optimized to produce high yields of this compound.

Scientific Research Applications

1,4-Bis[(2-methylphenyl)acetyl]piperazine has been studied for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, this compound has shown promising results as a potential drug candidate for the treatment of various diseases, including cancer and neurological disorders. This compound has also been studied as a potential ligand for the development of metal-organic frameworks (MOFs) and as a chiral auxiliary in asymmetric synthesis.

properties

Molecular Formula

C22H26N2O2

Molecular Weight

350.5 g/mol

IUPAC Name

2-(2-methylphenyl)-1-[4-[2-(2-methylphenyl)acetyl]piperazin-1-yl]ethanone

InChI

InChI=1S/C22H26N2O2/c1-17-7-3-5-9-19(17)15-21(25)23-11-13-24(14-12-23)22(26)16-20-10-6-4-8-18(20)2/h3-10H,11-16H2,1-2H3

InChI Key

CZLXOVHCLPFVOF-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1CC(=O)N2CCN(CC2)C(=O)CC3=CC=CC=C3C

Canonical SMILES

CC1=CC=CC=C1CC(=O)N2CCN(CC2)C(=O)CC3=CC=CC=C3C

Origin of Product

United States

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